molecular formula C25H21NO3 B252986 1-allyl-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

1-allyl-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B252986
M. Wt: 383.4 g/mol
InChI Key: OVYOEQGDPDYTNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as compound 1, is a synthetic molecule that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-allyl-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one 1 is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
Compound 1 has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-allyl-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one 1 in lab experiments is its potent anticancer activity, which makes it a promising candidate for further drug development. However, its low yield and complex synthesis method may limit its use in large-scale experiments.

Future Directions

1. Further optimization of the synthesis method to increase the yield and reduce the complexity of the process.
2. Investigation of the mechanism of action to better understand its anticancer activity.
3. Development of analogs of 1-allyl-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one 1 with improved potency and selectivity.
4. Evaluation of the in vivo efficacy and toxicity of 1-allyl-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one 1 in animal models.
5. Exploration of the potential applications of 1-allyl-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one 1 in other diseases, such as inflammation and neurodegenerative disorders.

Synthesis Methods

The synthesis of 1-allyl-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one 1 involves a multi-step process that starts with the reaction between 2-acetyl-1-naphthol and allyl bromide to form 1-allyl-2-acetyl-1-naphthol. This intermediate is then reacted with indole-2,3-dione in the presence of a base to yield 1-allyl-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one 1. The overall yield of this synthesis method is around 25%.

Scientific Research Applications

Compound 1 has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, it has shown promising results in inhibiting the growth of multidrug-resistant cancer cells.

properties

Product Name

1-allyl-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C25H21NO3

Molecular Weight

383.4 g/mol

IUPAC Name

3-[2-(1,2-dihydroacenaphthylen-5-yl)-2-oxoethyl]-3-hydroxy-1-prop-2-enylindol-2-one

InChI

InChI=1S/C25H21NO3/c1-2-14-26-21-9-4-3-8-20(21)25(29,24(26)28)15-22(27)18-13-12-17-11-10-16-6-5-7-19(18)23(16)17/h2-9,12-13,29H,1,10-11,14-15H2

InChI Key

OVYOEQGDPDYTNY-UHFFFAOYSA-N

SMILES

C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=C4C=CC=C5C4=C(CC5)C=C3)O

Canonical SMILES

C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C4CCC5=C4C3=CC=C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.